REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].[OH-].[K+].[CH3:9][Si:10]([CH3:25])([CH3:24])[C:11]1[CH:12]=[C:13](C(=O)C)[CH:14]=[C:15]([Si:17]([CH3:20])([CH3:19])[CH3:18])[CH:16]=1.S(=O)(O)[O-].[Na+]>O>[CH3:18][Si:17]([CH3:20])([CH3:19])[C:15]1[CH:14]=[C:13]([CH:12]=[C:11]([Si:10]([CH3:25])([CH3:24])[CH3:9])[CH:16]=1)[C:1]([OH:2])=[O:4] |f:0.1.2,3.4,6.7|
|
Name
|
Ca(OCl)2
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
3',5'-bis(trimethylsilyl)acetophenone
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
C[Si](C=1C=C(C=C(C1)[Si](C)(C)C)C(C)=O)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 65° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 7.5 hours
|
Duration
|
7.5 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with AcOEt
|
Type
|
WASH
|
Details
|
The extract was washed successively with water and sat.aq
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaCl, dried over anhyd
|
Type
|
CUSTOM
|
Details
|
Na2SO4 and evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel [eluent: n-hexane-AcOEt (2:1-1:1)]
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1C=C(C(=O)O)C=C(C1)[Si](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.27 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |